An In-Depth Technical Guide to the Chemical Properties and Reactivity of 1,3-Benzenedithiol
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 1,3-Benzenedithiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Benzenedithiol, a key organosulfur compound, serves as a versatile building block in organic synthesis and materials science. This guide provides a comprehensive overview of its chemical properties, spectral characteristics, and reactivity. Detailed experimental protocols for its synthesis and key transformations are presented, alongside a thorough analysis of its spectroscopic data. This document aims to be a valuable resource for researchers leveraging 1,3-benzenedithiol in their scientific endeavors.
Chemical and Physical Properties
1,3-Benzenedithiol, also known as dithioresorcinol, is a white to pale yellow crystalline solid or liquid with a characteristic pungent odor.[1] It is soluble in many organic solvents like alcohols, ethers, and ketones but is insoluble in water.[1] It is sensitive to air and should be stored accordingly.
Table 1: Physical and Chemical Properties of 1,3-Benzenedithiol
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₆S₂ | [1] |
| Molar Mass | 142.24 g/mol | [1] |
| Melting Point | 24-25 °C | [1] |
| Boiling Point | 128-129 °C at 16 mmHg | [1] |
| Density | 1.24 g/cm³ | [1] |
| pKa | 5.84 ± 0.10 (Predicted) | [1] |
| Refractive Index | 1.6625 | [1] |
| Solubility | Miscible with acetonitrile. Insoluble in water. Soluble in alcohols, ethers, and ketones. | [1] |
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of 1,3-benzenedithiol in CDCl₃ typically shows a complex multiplet for the aromatic protons and a singlet for the thiol protons. The chemical shifts and coupling constants are crucial for structural confirmation.
Table 2: ¹H NMR Spectral Data of 1,3-Benzenedithiol
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| SH | ~3.5 | s | - |
| Ar-H | 7.0 - 7.3 | m | - |
Note: Chemical shifts can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Table 3: ¹³C NMR Spectral Data of 1,3-Benzenedithiol
| Carbon | Chemical Shift (ppm) |
| C-S | ~130 |
| C-H (aromatic) | 120 - 130 |
Note: Specific assignments require more detailed spectral analysis or computational prediction.
Infrared (IR) Spectroscopy
The IR spectrum of 1,3-benzenedithiol is characterized by the presence of a weak S-H stretching band and various aromatic C-H and C=C stretching and bending vibrations.
Table 4: Key IR Absorption Bands of 1,3-Benzenedithiol
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| S-H stretch | ~2550 | Weak |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| Aromatic C=C stretch | 1400 - 1600 | Medium-Strong |
| C-S stretch | 600-800 | Medium |
Mass Spectrometry
The electron ionization mass spectrum of 1,3-benzenedithiol shows a prominent molecular ion peak (M⁺) at m/z 142. The fragmentation pattern is characterized by the loss of hydrogen atoms, thiol groups, and the sulfur atom.
Table 5: Major Fragments in the Mass Spectrum of 1,3-Benzenedithiol
| m/z | Fragment Ion |
| 142 | [C₆H₆S₂]⁺ (Molecular Ion) |
| 109 | [C₆H₅S]⁺ |
| 78 | [C₆H₆]⁺ |
Reactivity
The reactivity of 1,3-benzenedithiol is primarily governed by the two nucleophilic thiol groups. These groups can undergo a variety of reactions, including oxidation, alkylation, and condensation with carbonyl compounds. The corresponding thiolate, formed by deprotonation, is a potent nucleophile.
Oxidation to Disulfides
Thiols can be oxidized to form disulfides. In the case of 1,3-benzenedithiol, both intermolecular and intramolecular (cyclic) disulfide formation can occur depending on the reaction conditions.
Caption: Oxidation pathways of 1,3-benzenedithiol.
Nucleophilic Reactions
The thiolate anions of 1,3-benzenedithiol are strong nucleophiles and can react with various electrophiles, such as alkyl halides and carbonyl compounds.
Reaction with alkyl halides leads to the formation of thioethers. This reaction typically proceeds via an Sₙ2 mechanism.
Caption: S-Alkylation of 1,3-benzenedithiol.
1,3-Benzenedithiol reacts with aldehydes and ketones in the presence of an acid catalyst to form 1,3-dithianes, which are useful protecting groups and synthetic intermediates.
Caption: Formation of 1,3-dithianes.
Formation of Metal Complexes
1,3-Benzenedithiol acts as a bidentate ligand, coordinating to metal ions through its two sulfur atoms to form stable metal-dithiolene complexes. These complexes have applications in catalysis and materials science.
Experimental Protocols
Synthesis of 1,3-Benzenedithiol
A common method for the synthesis of 1,3-benzenedithiol involves the reduction of 1,3-benzenedisulfonyl chloride.
Experimental Workflow: Synthesis of 1,3-Benzenedithiol
Caption: Workflow for the synthesis of 1,3-benzenedithiol.
Detailed Protocol:
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In a round-bottom flask equipped with a stirrer and a dropping funnel, dissolve 1,3-benzenedisulfonyl chloride in glacial acetic acid.
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Cool the flask in an ice bath and slowly add zinc dust, followed by the dropwise addition of concentrated hydrochloric acid, ensuring the temperature remains below 10 °C.
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After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.
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Filter the reaction mixture and wash the solid residue with diethyl ether.
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Combine the filtrate and the ether washings and extract with diethyl ether.
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Wash the combined organic layers with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the resulting oil by vacuum distillation to yield 1,3-benzenedithiol.
Oxidation to Polymeric Disulfide
Experimental Protocol:
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Dissolve 1,3-benzenedithiol in a suitable solvent such as chloroform or dichloromethane.
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Add a solution of iodine in the same solvent dropwise with stirring at room temperature.
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Continue stirring for 1-2 hours until the reaction is complete (monitored by TLC).
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Remove the solvent under reduced pressure to obtain the polymeric disulfide.
S-Alkylation with an Alkyl Halide
Experimental Protocol:
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To a solution of 1,3-benzenedithiol in a polar aprotic solvent like DMF or acetonitrile, add a base such as potassium carbonate or sodium hydride at 0 °C.
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Stir the mixture for 30 minutes to ensure complete formation of the dithiolate.
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Add the alkyl halide dropwise and allow the reaction to warm to room temperature.
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Stir for 4-6 hours or until the reaction is complete (monitored by TLC).
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Quench the reaction with water and extract with an organic solvent.
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the product by column chromatography.
Formation of a 1,3-Dithiane Derivative
Experimental Protocol:
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To a solution of the aldehyde or ketone in a non-polar solvent like toluene or dichloromethane, add 1,3-benzenedithiol.
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Add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid (e.g., p-toluenesulfonic acid).
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Reflux the mixture with a Dean-Stark trap to remove the water formed during the reaction.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture, wash with a saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
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Purify the product by crystallization or column chromatography.
Safety and Handling
1,3-Benzenedithiol is an irritant to the skin, eyes, and respiratory system.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety goggles. It is air-sensitive and should be stored under an inert atmosphere. Avoid contact with strong oxidizing agents, acids, and bases.[1]
Conclusion
1,3-Benzenedithiol is a valuable and reactive molecule with broad applications in organic synthesis and beyond. Its two thiol groups provide a handle for a diverse range of chemical transformations, making it a cornerstone for the construction of complex molecular architectures and functional materials. This guide has provided a detailed overview of its chemical properties, reactivity, and handling, which should serve as a useful reference for researchers in the field.
